(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate
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Overview
Description
(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.275 g/mol . This compound features a phenyloxetane ring attached to a methacrylate ester, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate typically involves the reaction of 3-phenyloxetan-3-ylmethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, including temperature control, solvent recovery, and purification steps.
Chemical Reactions Analysis
Types of Reactions
(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methacrylate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create specialty polymers with unique properties.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action for (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate is not well-documented. its reactivity is primarily due to the presence of the methacrylate ester group, which can undergo polymerization and other chemical transformations. The phenyloxetane ring may also participate in ring-opening reactions, contributing to its overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methacryloyloxymethyl-3-phenyloxetane
- 2-Methylacrylic Acid 3-Phenyloxetan-3-yl Ester
Uniqueness
(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate is unique due to its combination of a phenyloxetane ring and a methacrylate ester group. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in polymer chemistry and materials science .
Properties
IUPAC Name |
(3-phenyloxetan-3-yl)methyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-11(2)13(15)17-10-14(8-16-9-14)12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGBCTHZLFURRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1(COC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652633 |
Source
|
Record name | (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-41-8 |
Source
|
Record name | (3-Phenyl-3-oxetanyl)methyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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